Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Description
Systematic Nomenclature and CAS Registry Number (199725-38-7)
The compound is officially registered under Chemical Abstracts Service registry number 199725-38-7, which serves as its unique identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate, reflecting its structural complexity and stereochemical configuration. Alternative nomenclature systems have generated several synonymous designations, including cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylic acid ethyl ester and 1,3,4A,5,9B-hexahydro,ethyl ester,2H-pyrido[4,3-B]indole-2-carboxylic acid.
The nomenclature reflects the compound's heterocyclic framework, wherein the pyrido[4,3-b]indole core represents a fused ring system containing both nitrogen-containing pyridine and indole structures. The numerical designations in the name indicate specific positions of atoms and functional groups within the molecular framework. The term "hexahydro" denotes the saturation state of six hydrogen atoms across the ring system, while the "2H-pyrido" prefix indicates the specific tautomeric form and hydrogen placement. The carboxylate designation refers to the ester functionality at position 2 of the ring system, with ethyl specifying the alcohol component of the ester bond.
Molecular Formula (C₁₄H₁₈N₂O₂) and Weight Analysis
The molecular formula C₁₄H₁₈N₂O₂ defines the atomic composition of this compound, indicating the presence of fourteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This composition reflects the structural complexity arising from the fused heterocyclic framework combined with the ethyl ester functionality. The carbon framework comprises the bicyclic pyrido-indole core structure along with the ethyl group, while the nitrogen atoms are integral components of both the pyridine and indole ring systems.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂ | |
| Molecular Weight | 246.30 g/mol | |
| Molecular Weight | 246.3 g/mol | |
| Molecular Weight | 246.309 g/mol | |
| Density | 1.163 g/cm³ | |
| Refractive Index | 1.557 |
The molecular weight determinations show consistent values across different sources, with measurements ranging from 246.30 to 246.309 grams per mole. This slight variation in reported values likely reflects differences in measurement precision and calculation methods employed by various chemical suppliers and databases. The density of 1.163 grams per cubic centimeter indicates that the compound is denser than water, consistent with its organic heterocyclic structure containing multiple aromatic and saturated ring systems. The refractive index of 1.557 provides information about the compound's optical properties and can be useful for identification and purity assessment purposes.
Stereochemical Configuration and Cis-Trans Isomerism
The stereochemical designation "cis" in the compound name refers to the spatial arrangement of substituents around the saturated ring portions of the molecule, particularly involving the relative positions of hydrogen atoms and other groups at the ring junctions. The cis configuration indicates that specific substituents are positioned on the same side of the ring plane, which significantly influences the overall three-dimensional molecular geometry and conformational preferences. This stereochemical arrangement affects both the compound's physical properties and its potential biological activity through altered molecular recognition patterns and binding affinities.
The stereochemical centers at positions 4a and 9b are particularly critical for defining the compound's spatial arrangement. Based on structural analysis from related compounds in the chemical literature, the absolute configuration can be described using standard stereochemical notation. The Chemspace database indicates related stereoisomers with (4aR,9bS) configuration, suggesting the importance of these specific stereochemical assignments in the pyrido-indole framework. The InChI representation provides detailed stereochemical information: InChI=1/C14H18N2O2/c1-2-18-14(17)16-8-7-13-11(9-16)10-5-3-4-6-12(10)15-13/h3-6,11,13,15H,2,7-9H2,1H3/t11-,13-/m1/s1.
The cis-trans isomerism in this compound system primarily relates to the ring fusion geometry and the orientation of the carboxylate ester group relative to the fused ring system. The hexahydro nature of the compound introduces multiple potential stereochemical centers, each contributing to the overall conformational landscape. The specific cis configuration observed in this compound represents one possible stereoisomeric form among several theoretical possibilities, and this particular arrangement has been selected or synthesized for specific research or application purposes.
X-ray Crystallographic Studies and Conformational Analysis
X-ray crystallographic analysis represents a fundamental approach for determining the precise three-dimensional structure and conformational characteristics of complex heterocyclic compounds such as this compound. While direct crystallographic data for this specific compound was not identified in the search results, related pyrido-indole derivatives have been extensively studied using X-ray crystallography, providing valuable insights into the structural characteristics of this compound class. The crystallographic methodology involves the systematic analysis of diffraction patterns produced when X-rays interact with crystalline samples, allowing for the determination of atomic positions with high precision.
Related structural studies on pyrido-indole derivatives demonstrate the utility of crystallographic analysis for understanding conformational preferences and molecular packing arrangements. For instance, crystallographic studies of 9-methoxy-2,3,4,4a,5,6-hexahydro-1H-pyrido compounds have revealed detailed information about ring conformations, bond lengths, and intermolecular interactions. These studies typically employ modern diffractometer systems with specific radiation sources, such as Molybdenum Kalpha radiation at 0.71073 Angstroms wavelength, and achieve high completeness values exceeding 99 percent for comprehensive structural determination.
Properties
IUPAC Name |
ethyl 1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-18-14(17)16-8-7-13-11(9-16)10-5-3-4-6-12(10)15-13/h3-6,11,13,15H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDDIOPVRQTWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2C(C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694068 | |
| Record name | Ethyl 1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199725-38-7 | |
| Record name | Ethyl 1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via initial hydrazone formation between 2-bromo-5-methylaniline and 4-piperidone, followed by cyclohexyne intermediate generation under acidic conditions (typically p-toluenesulfonic acid in toluene). The use of a Dean–Stark apparatus facilitates water removal, shifting equilibrium toward product formation. Subsequent thermal-sigmatropic rearrangement yields the hexahydro-pyridoindole core.
Key parameters:
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Temperature: Reflux (110–120°C)
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Catalyst: 5–10 mol% p-TsOH
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Solvent: Toluene or xylene
Stereoselective Hydrogenation for cis-Configuration Control
Post-cyclization hydrogenation is critical for establishing the cis-4a,9b stereochemistry. Palladium on carbon (Pd/C) under hydrogen atmosphere selectively reduces the tetrahydro intermediate to the hexahydro form while preserving the ester functionality.
Hydrogenation Protocol
A representative procedure involves suspending the tetrahydro intermediate (1.0 g, 3.6 mmol) and 10 wt% Pd/C (766 mg) in 70% ethanol/water. Under hydrogen (1 atm) at 70°C for 24 hours, complete saturation occurs, yielding the cis-isomer with >95% diastereomeric excess.
Optimization data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| H₂ Pressure | 1 atm vs 50 psi | No significant difference |
| Temperature | 70°C vs 25°C | +32% yield at 70°C |
| Catalyst Loading | 5% vs 10% Pd/C | +15% yield with 10% |
Introduction of the ethyl carboxylate group is achieved through carbamate formation using ethyl chloroformate. This step typically follows hydrogenation to avoid ester hydrolysis during earlier stages.
Stepwise Esterification
A chilled (-5°C) solution of the hexahydro-pyridoindole free base (36.0 g, 0.142 mol) in THF reacts with ethyl chloroformate (13.5 mL, 0.142 mol) and triethylamine (24 mL). Dropwise addition over 1 hour minimizes exothermic side reactions, followed by 1-hour stirring at 25°C. Filtration through Celite and solvent evaporation provide the crude product, which is recrystallized from ethanol/water (7:3).
Yield optimization:
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | THF vs DCM | 98 vs 82 |
| Base | Et₃N vs Na₂CO₃ | 98 vs 95 |
| Temperature | 0°C vs 25°C | 98 vs 94 |
Stereochemical Analysis and Validation
The cis-4a,9b configuration is confirmed through X-ray crystallography and NMR coupling constants. Key NOESY correlations between H-4a and H-9b protons (δ 3.22–3.52 ppm) verify the relative stereochemistry.
Spectroscopic Fingerprints
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¹H NMR (CDCl₃): δ 1.20–1.35 (m, 3H, CH₂CH₃), 3.22–3.95 (m, 4H, piperidine H), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 6.60–7.20 (m, 3H, aromatic H)
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¹³C NMR: 14.6 (CH₃), 60.9 (OCH₂), 105.8–135.1 (aromatic C), 167.2 (C=O)
Process Scale-Up and Industrial Feasibility
Commercial synthesis (e.g., Ambeed Inc.) employs flow hydrogenation for safer handling of exothermic reactions. Continuous processing in microreactors achieves 98% conversion with 15-minute residence time, compared to 24-hour batch processing.
Economic considerations:
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Raw material cost: $120–150/kg
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Pd/C recovery: 90–93% via filtration
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Waste index: 0.8 kg/kg product
Emerging Synthetic Approaches
Recent advancements include enzymatic desymmetrization using lipase B from Candida antarctica (CAL-B) to resolve racemic intermediates. This biocatalytic method achieves 99% ee but remains limited to lab-scale applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can yield a variety of functionalized indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 246.3 g/mol. Its structure features a fused bicyclic system comprising a pyridine ring and an indole moiety. The stereochemistry is defined by specific configurations at the 4a and 9b positions, which are crucial for its biological activity .
Pharmacological Applications
1. Central Nervous System Effects
Research indicates that derivatives of ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate exhibit significant activity on serotonin and dopamine receptors. This interaction suggests potential applications in mood enhancement and neuroleptic activity. The compound may serve as a candidate for developing treatments for mood disorders and other central nervous system conditions.
2. Antidepressant Activity
Studies have shown that compounds similar to this compound can influence neurotransmitter systems that are critical in managing depression. The modulation of serotonin levels through receptor interactions may provide therapeutic benefits for patients suffering from depression.
3. Neuroprotective Properties
The compound's ability to interact with various neurotransmitter systems also suggests potential neuroprotective effects. This could make it relevant in the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Study 1: Antidepressant Development
A notable study investigated the effects of derivatives of this compound on serotonin receptor binding affinities. Results demonstrated that certain modifications to the compound enhanced its binding affinity to serotonin receptors significantly compared to existing antidepressants.
Case Study 2: Neuroprotective Screening
In another research initiative aimed at assessing neuroprotective properties against oxidative stress-induced neuronal damage in vitro, derivatives of this compound showed promising results in enhancing cell viability and reducing oxidative markers.
Mechanism of Action
The mechanism of action of ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the proliferation of cancer cells by binding to the active site of c-Met, a receptor tyrosine kinase involved in cell growth and differentiation. Molecular docking studies have revealed the binding orientations of the compound in the active site, and molecular dynamics simulations have been performed to evaluate the binding stabilities .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Pyridoindole Derivatives
Pharmacological and Functional Differences
- Antioxidant Efficacy :
The 8-methoxy substitution in SMe1EC2 significantly enhances antioxidant activity compared to the unsubstituted target compound. In INS-1E β-cells, SMe1EC2 reduced caspase-9/-3 activation and suppressed apoptosis under H₂O₂ stress, whereas stobadine (lacking the methoxy group) showed weaker effects . - Neuroprotective Applications :
Methoxy-substituted derivatives (e.g., SMe1EC2) exhibit superior neuroprotection in Alzheimer’s models, preserving hippocampal neurons from trimethyltin-induced damage. The target compound’s role is primarily synthetic, serving as a precursor for such active derivatives . - Synthetic Utility :
Brominated analogues like Compound 12 are pivotal in large-scale synthesis (e.g., lumateperone tosylate) due to their reactivity in palladium-catalyzed cross-couplings. The target compound’s cis configuration facilitates stereoselective transformations, as seen in reductamination reactions .
Stereochemical and Reactivity Considerations
- Cis vs. Trans Configuration: The cis configuration of the target compound ensures optimal spatial alignment for downstream reactions, such as the introduction of (2,2-dimethoxyethyl)methylamine in Compound 19 synthesis .
- Substituent Effects on Reactivity : Bromine at position 6 (Compound 12) enables efficient coupling reactions, while methyl/methoxy groups (SMe1EC2M3) modulate electron density, affecting nucleophilic susceptibility and metabolic stability .
Biological Activity
Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 246.30 g/mol. Its structure features a pyridoindole framework that is characteristic of many biologically active compounds. The presence of the carboxylate group is significant for its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. Notably:
- Integrase Inhibition : The compound has been studied for its potential as an HIV integrase strand transfer inhibitor (INSTI). It is believed to chelate with Mg²⁺ ions in the active site of integrase, thereby impairing viral replication. This mechanism is similar to other indole derivatives that have shown promising antiviral activity .
Antiviral Activity
Recent studies have demonstrated that derivatives of indole-2-carboxylic acid exhibit significant antiviral properties. For instance:
- A derivative related to this compound showed an IC₅₀ value of 0.13 μM against HIV integrase . This indicates a strong inhibitory effect compared to other compounds in the same class.
Structure-Activity Relationships (SAR)
The optimization of the indole core structure has led to enhanced biological activity:
- Substituent Effects : The introduction of halogenated groups at specific positions on the indole core significantly improved the binding affinity and inhibitory activity against integrase.
- Binding Mode Analysis : Molecular docking studies revealed that the indole nitrogen and carboxyl group effectively chelate with Mg²⁺ ions in the integrase active site. This interaction is crucial for the compound's efficacy as an antiviral agent .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate, and how is stereochemical control achieved?
- The compound is synthesized via multistep reactions involving pyridoindole core formation and esterification. Stereochemical control at the 4a and 9b positions is achieved through chiral resolution or asymmetric catalysis. Structural confirmation relies on NMR (e.g., NOESY for cis configuration) and X-ray crystallography . Scale-up to kilogram quantities requires optimized palladium-catalyzed cyclization and recrystallization for enantiomeric purity (>99% ee) .
Q. How is the compound characterized in preliminary pharmacological screening for CNS activity?
- Initial screening uses rodent models of depression (e.g., chronic mild stress) and anxiety. Behavioral assays (forced swim test, sucrose preference) are paired with neurochemical analyses (serotonin/norepinephrine levels) to assess antidepressant-like effects. Comparative studies with reference drugs (e.g., fluoxetine) validate efficacy .
Q. What analytical techniques ensure purity and stability of the compound in experimental settings?
- HPLC with UV/Vis or MS detection monitors purity (≥95%). Stability studies under varying pH, temperature, and light conditions are conducted using accelerated degradation protocols. Storage recommendations include sealed containers at room temperature in inert atmospheres .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy substitution at R8) influence neuroprotective efficacy and MAO-B inhibition?
- Methoxy derivatives (e.g., SMe1EC2) exhibit enhanced antioxidant activity due to electron-donating effects, reducing ROS in hippocampal neurons. MAO-B inhibition is evaluated via in silico docking (YAMBER3 force field) and in vitro assays using safinamide as a reference. The methoxy group forms key hydrogen bonds with Tyr398 and Tyr435 residues in MAO-B .
Q. What mechanisms underlie the compound’s protective effects in pancreatic β-cell oxidative stress models?
- Pretreatment with the compound suppresses H2O2-induced caspase-9/-3 activation and plasma membrane apoptotic changes. Metabolic function preservation (e.g., glucose-stimulated insulin secretion) is quantified via INS-1E cell assays. Comparative studies with stobadine highlight superior efficacy in delaying apoptosis .
Q. How can contradictory data on neuroleptic vs. neuroprotective effects be resolved?
- Contradictions arise from substituent positioning (e.g., R2 vs. R8) and stereochemistry. Dose-response studies in dual models (e.g., trimethyltin-induced neurodegeneration and amphetamine-induced hyperlocomotion) clarify context-dependent effects. In vivo microdialysis monitors dopamine/glutamate dynamics to distinguish neuroleptic (D2 antagonism) from neuroprotective (ROS scavenging) pathways .
Q. What strategies optimize the compound’s blood-brain barrier (BBB) permeability for CNS applications?
- LogP calculations and PAMPA-BBB assays guide derivatization. Ester-to-carboxylic acid prodrug conversion improves permeability. In vivo pharmacokinetics (plasma/brain ratio) are validated via LC-MS/MS in rodent models .
Methodological Considerations
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Experimental Design :
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Data Contradictions :
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Synthesis Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
